2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound classified under the category of pyrido[3,4-d]pyrimidines. This compound features a unique molecular structure that includes a benzyl group, a 4-fluorophenyl group, and an acetamide moiety attached to a pyrido[3,4-d]pyrimidine core. The compound is identified by the CAS number 1185175-61-4 and has a molecular formula of C28H25FN4O2 with a molecular weight of approximately 468.5 g/mol .
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide typically involves several steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, which requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide can be represented using various structural notations:
O=C(Cn1c(-c2ccc(F)cc2)nc2c(c1=O)CCN(Cc1ccccc1)C2)Nc1ccccc1
InChI=1S/C28H25FN4O2/c29-17-8-6-16(7-9-17)21-25-19-13-26(12-15-4-2-1-3-5-15)11-10-18(19)22(29)27(21)14-20(24)28/h1-9H,10-14H2,(H2,24,28)
.
The chemical reactivity of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-pyrido[3,4-d]pyrimidin] derivatives can involve various reactions typical for compounds containing aromatic systems:
These reactions enable further derivatization and functionalization of the compound for various applications in medicinal chemistry and materials science .
The mechanism of action for 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-pyrido[3,4-d]pyrimidin] derivatives is primarily linked to their interactions with biological targets such as enzymes and receptors. The specific substituents on the pyrido[3,4-d]pyrimidine core enhance binding affinity and specificity towards certain molecular targets involved in disease processes.
Research indicates potential inhibitory effects on pathways associated with cancer and infectious diseases due to the unique structural characteristics that facilitate these interactions .
The compound has several potential applications across various fields:
These applications highlight the versatility and significance of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-pyrido[3,4-d]pyrimidin] in scientific research and development .
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: